Hydroxy-PEG6-acid

PROTAC linker SAR DC₅₀

Hydroxy-PEG6-acid (CAS 1347750-85-9), also known as HO-PEG6-CH₂CH₂COOH or α-hydroxy-ω-propionic acid hexaethylene glycol, is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker. It contains exactly six ethylene glycol units, featuring a terminal hydroxyl (-OH) group for further derivatization and a terminal carboxylic acid (-COOH) group for bioconjugation, most commonly to primary amines via amide bond formation.

Molecular Formula C15H30O9
Molecular Weight 354.39 g/mol
CAS No. 1347750-85-9
Cat. No. B608015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy-PEG6-acid
CAS1347750-85-9
SynonymsHydroxy-PEG6-acid
Molecular FormulaC15H30O9
Molecular Weight354.39 g/mol
Structural Identifiers
InChIInChI=1S/C15H30O9/c16-2-4-20-6-8-22-10-12-24-14-13-23-11-9-21-7-5-19-3-1-15(17)18/h16H,1-14H2,(H,17,18)
InChIKeyLGLHJMFNIHYJBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Hydroxy-PEG6-acid (CAS 1347750-85-9) for PROTACs and Bioconjugation: Baseline Properties and Procurement Overview


Hydroxy-PEG6-acid (CAS 1347750-85-9), also known as HO-PEG6-CH₂CH₂COOH or α-hydroxy-ω-propionic acid hexaethylene glycol, is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker [1]. It contains exactly six ethylene glycol units, featuring a terminal hydroxyl (-OH) group for further derivatization and a terminal carboxylic acid (-COOH) group for bioconjugation, most commonly to primary amines via amide bond formation . This compound is widely utilized as a flexible, hydrophilic spacer in the construction of proteolysis-targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and other bioconjugates, with a reported purity of ≥95% from multiple vendors . Its calculated physicochemical properties include a molecular weight of 354.39 g/mol, a topological polar surface area (tPSA) of 113 Ų, and a partition coefficient (LogP) of -2.78 .

Why Hydroxy-PEG6-acid Cannot Be Casually Replaced by Other PEGn or Alkyl Linkers in PROTAC Development


In targeted protein degradation, the linker is not a passive tether but an active conformational tuner that dictates ternary complex formation and degradation efficiency [1]. Systematic studies have demonstrated that linker length and composition profoundly influence the potency (DC₅₀) and selectivity of PROTACs [2]. Substituting a 6-unit PEG linker (PEG6) with a shorter PEG4 linker may fail to span the necessary distance between E3 ligase and target protein binding pockets (often >3 nm apart), precluding productive ternary complex formation [1][3]. Conversely, a longer PEG8 linker, while potentially enabling complex formation, can introduce excessive conformational entropy, increase molecular weight, and elevate polar surface area to levels that may compromise cellular permeability and oral bioavailability [1]. Therefore, the specific chain length of Hydroxy-PEG6-acid is a critical, empirically-validated variable in SAR optimization, and indiscriminate substitution with another 'PEG-acid' derivative risks abrogating or drastically altering the desired biological activity.

Hydroxy-PEG6-acid: Quantitative Evidence of Differentiation from PEG4 and PEG8 Analogs


Linker Length and DC₅₀ Potency: PEG6 Provides a Critical 3.5 Å Increment in Contour Length vs. PEG4 for Ternary Complex Formation

In PROTAC design, linker length is a primary determinant of degradation potency (DC₅₀). Each ethylene glycol unit in a PEG chain adds approximately 3.5 Å of contour length [1]. A recent study on Retro-2-based PROTACs demonstrated that GSPT1 degradation is strictly dependent on the length of the flexible PEG chain linker, with specific lengths being essential for activity [2]. A meta-analysis of published linker SAR studies normalized to show how linear linker length affects DC₅₀ [3].

PROTAC linker SAR DC₅₀ ternary complex

Hydroxy-PEG6-acid's Intermediate LogP (-2.78) Balances Aqueous Solubility and Membrane Permeability vs. PEG4 (-2.07) and PEG8 (-2.1)

The partition coefficient (LogP) is a key predictor of a molecule's solubility and ability to cross biological membranes. The calculated LogP for Hydroxy-PEG6-acid is -2.78 [1]. The analogous PEG4 compound has a higher, less hydrophilic LogP of -2.07 , while the longer PEG8 analog has a LogP of -2.1 .

ADME LogP physicochemical property solubility

Topological Polar Surface Area (tPSA) of 113 Ų for Hydroxy-PEG6-acid is Optimized for Cellular Uptake Between PEG4 (94 Ų) and PEG8 (131 Ų)

Topological polar surface area (tPSA) is a strong predictor of passive membrane permeability. Hydroxy-PEG6-acid has a calculated tPSA of 113 Ų [1]. This falls midway between the values for Hydroxy-PEG4-acid and Hydroxy-PEG8-acid.

drug design tPSA cell permeability ADME

Monodisperse PEG6 Linker Enables a Discrete 3.5 Å Increment in Linker Length vs. PEG5 or PEG7, Critical for PROTAC Cooperativity

The use of monodisperse PEG linkers, such as Hydroxy-PEG6-acid with exactly six ethylene glycol units, is essential for establishing reproducible structure-activity relationships (SAR) in PROTAC development [1]. The discrete, predictable length allows researchers to systematically probe the optimal distance for ternary complex stabilization. The progression from PEG4 to PEG6 to PEG8 can enhance residence time in the ternary complex by an order of magnitude, translating to lower cellular EC₅₀ values [2].

PROTAC linker SAR monodisperse cooperativity

Hydroxy-PEG6-acid Application Scenarios: Where the Data Supports Its Selection Over Other PEG Linkers


PROTAC Optimization for Proteins Requiring an Intermediate Linker Span

For projects where preliminary modeling or existing SAR suggests that a PEG4 linker is too short to permit ternary complex formation and a PEG8 linker introduces excessive flexibility or molecular weight, Hydroxy-PEG6-acid is the logical next candidate. Its specific chain length of 6 ethylene glycol units provides a discrete 3.5 Šlength increment over the PEG5 linker, allowing for systematic optimization of cooperativity [1]. The intermediate tPSA (113 Ų) and LogP (-2.78) values also suggest it will have a favorable balance of solubility and cellular uptake compared to its shorter and longer homologs [2][3].

Constructing Monodisperse PROTAC Libraries for Robust SAR Studies

When generating a linker-length series to profile the degradation of a new target, the use of monodisperse building blocks is non-negotiable for obtaining interpretable, reproducible data [1]. Hydroxy-PEG6-acid serves as the crucial 'mid-point' in a typical PEG4-PEG6-PEG8 library. Its use ensures that any observed changes in degradation potency (DC₅₀) or selectivity are attributable to the precise, predictable change in linker length, rather than the variability inherent in polydisperse mixtures [2][3].

Bioconjugation Requiring a Hydrophilic Spacer of Defined Length

In antibody-drug conjugate (ADC) development or surface modification, a non-cleavable, hydrophilic spacer is often required to improve the solubility of hydrophobic payloads or reduce non-specific binding. Hydroxy-PEG6-acid is a preferred building block because its intermediate LogP (-2.78) [2] and tPSA (113 Ų) [3] provide a defined, quantifiable increase in hydrophilicity compared to alkyl spacers or shorter PEGs (e.g., PEG4 with LogP -2.07) , without the potential solubility and permeability drawbacks of longer chains (e.g., PEG8 with tPSA 131 Ų) [4]. Its terminal hydroxyl group offers a convenient handle for further derivatization.

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